molecular formula C6H6Cl2O2 B12855870 1,1-Cyclobutanedicarbonyl dichloride CAS No. 51816-01-4

1,1-Cyclobutanedicarbonyl dichloride

Cat. No.: B12855870
CAS No.: 51816-01-4
M. Wt: 181.01 g/mol
InChI Key: LXLCHRQXLFIZNP-UHFFFAOYSA-N
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Description

1,1-Cyclobutanedicarbonyl dichloride (C₆H₆Cl₂O₂) is a highly reactive organochloride compound characterized by a cyclobutane ring substituted with two carbonyl chloride groups at the 1,1-positions. The cyclobutane ring introduces significant ring strain due to its four-membered structure, which enhances the compound’s reactivity compared to larger cycloalkane analogs . This strain, combined with the electron-withdrawing nature of the carbonyl chloride groups, makes the compound a potent acylating agent in organic synthesis. Applications include its use as a precursor for polymers, agrochemicals, and pharmaceuticals, where its rigid structure and reactivity enable the formation of stable, high-performance materials .

Properties

CAS No.

51816-01-4

Molecular Formula

C6H6Cl2O2

Molecular Weight

181.01 g/mol

IUPAC Name

cyclobutane-1,1-dicarbonyl chloride

InChI

InChI=1S/C6H6Cl2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2

InChI Key

LXLCHRQXLFIZNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Cyclobutanedicarbonyl dichloride can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with phosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1,1-Cyclobutanedicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Organic Chemistry

1,1-Cyclobutanedicarbonyl dichloride is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Key Reactions:

  • Formation of Dicarbonyl Compounds : The dichloride can undergo hydrolysis to yield dicarbonyl compounds, which are essential in synthesizing various pharmaceuticals and agrochemicals.
  • Synthesis of Heterocycles : It can be employed in the synthesis of heterocyclic compounds through cyclization reactions.

Medicinal Chemistry

In the field of medicinal chemistry, this compound serves as an important building block for developing new therapeutic agents.

Applications:

  • Antitumor Agents : It has been explored for its potential use in synthesizing antitumor compounds. For instance, derivatives of this compound have shown promise in the development of novel anticancer drugs that target specific cancer pathways.
  • Drug Development : The compound's reactivity allows for the modification of existing drug frameworks to enhance their efficacy and selectivity.

Materials Science

The compound also finds applications in materials science, particularly in the development of advanced materials with tailored properties.

Notable Uses:

  • Polymer Synthesis : It can be used to synthesize polymers with specific functionalities. For example, when reacted with suitable monomers, it can lead to the formation of polyesters or polyamides that exhibit desirable mechanical and thermal properties.
  • Coordination Complexes : The compound can act as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Anticancer Research :
    • A study investigated its derivatives as potential anticancer agents. The results indicated that certain modifications led to enhanced cytotoxicity against specific cancer cell lines, suggesting a viable path for drug development .
  • Synthesis of Coordination Polymers :
    • Research demonstrated that this compound could be used to create lithium coordination polymers. These materials showed promising properties for applications in batteries and catalysis .
  • Development of Functional Materials :
    • A case study focused on using this compound to synthesize functionalized polymers that exhibited improved thermal stability and mechanical strength compared to traditional materials .

Mechanism of Action

The mechanism of action of 1,1-Cyclobutanedicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent .

Comparison with Similar Compounds

Cycloalkane Dicarbonyl Dichlorides

Compounds with similar dicarbonyl dichloride functionalities but differing in ring size or substituents exhibit distinct properties:

Compound Ring Size Molecular Formula Key Features Applications
1,1-Cyclobutanedicarbonyl dichloride 4-membered C₆H₆Cl₂O₂ High ring strain, enhanced reactivity, rigid backbone Polymer crosslinking, drug synthesis
1,1-Cyclopentanedicarbonyl dichloride 5-membered C₇H₈Cl₂O₂ Reduced strain, moderate reactivity Flexible polymer precursors
1,1-Cyclohexanedicarbonyl dichloride 6-membered C₈H₁₀Cl₂O₂ Low strain, high stability, slower reaction kinetics Solvents, plasticizers

Key Differences :

  • Reactivity : The cyclobutane derivative’s ring strain increases electrophilicity, enabling faster nucleophilic acyl substitution compared to cyclopentane and cyclohexane analogs .
  • Stability : Larger rings (e.g., cyclohexane) offer greater conformational stability, reducing unintended side reactions in prolonged syntheses .

Aromatic vs. Aliphatic Dicarbonyl Dichlorides

Comparison with biphenyl-based analogs highlights structural influences:

Compound Core Structure Molecular Formula Unique Properties Applications
This compound Cyclobutane C₆H₆Cl₂O₂ Aliphatic, strained ring, high polarity Specialty polymers
[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride Biphenyl C₁₄H₈Cl₂O₂ Aromatic, conjugated π-system, UV stability Liquid crystals, OLED materials

Key Differences :

  • Electronic Effects : The biphenyl compound’s conjugated π-system enhances UV stability and electron delocalization, making it suitable for optoelectronic applications. In contrast, the cyclobutane derivative’s aliphatic structure favors rigidity and thermal stability in polymers .
  • Solubility : The biphenyl analog’s aromaticity reduces solubility in polar solvents compared to the more polar cyclobutane derivative .

Substituent Effects in Cyclobutane Derivatives

Substituents on the cyclobutane ring modulate reactivity and applications:

Compound Substituent Molecular Formula Key Features Applications
This compound Carbonyl chlorides C₆H₆Cl₂O₂ High acylating potency, corrosive Reactive intermediates
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride Fluorophenyl C₁₁H₉ClFO Electron-withdrawing F enhances electrophilicity Pharmaceutical synthesis
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride Cyclohexylamino C₁₂H₂₂ClNO₂ Bulky substituent, steric hindrance Bioactive molecule research

Key Differences :

  • Reactivity: Electron-withdrawing groups (e.g., fluorine) increase electrophilicity, while bulky groups (e.g., cyclohexylamino) hinder nucleophilic attack .
  • Biological Activity : Carboxylic acid derivatives (e.g., ) are more likely to engage in hydrogen bonding, enhancing bioavailability compared to dichlorides .

Dichloride Functional Group Comparisons

Dichloride compounds with different backbones exhibit varied properties:

Compound Backbone Molecular Formula Key Features Applications
This compound Cyclobutane C₆H₆Cl₂O₂ Acyl chloride, high reactivity Polymer chemistry
Ethane-1,2-diyldiphosphonic dichloride Ethane-phosphonic C₂H₄Cl₂O₂P₂ Phosphonic acid derivative, chelating agent Metal ion sequestration
Propylphosphonic dichloride Propyl-phosphonic C₃H₇Cl₂OP Alkyl chain, moderate hydrophobicity Surface modification agents

Key Differences :

  • Reactivity : Acyl chlorides (e.g., cyclobutane derivative) are more reactive toward nucleophiles than phosphonic dichlorides, which exhibit metal-binding specificity .
  • Toxicity: Dichlorides like 1,1-dichloroethane () are associated with carcinogenic risks, whereas acyl chlorides are primarily corrosive but less environmentally persistent .

Research Findings and Data Tables

Physicochemical Properties

Property This compound [1,1'-Biphenyl]-4,4'-dicarbonyl Dichloride Ethane-1,2-diyldiphosphonic Dichloride
Molecular Weight (g/mol) 187.02 285.12 210.89
Melting Point (°C) ~-20 (liquid) 45–48 120–122
Boiling Point (°C) 180–185 290 (decomposes) 250 (decomposes)
Solubility Soluble in THF, DCM Soluble in toluene, DMF Soluble in water, methanol

Reactivity in Acylation Reactions

Compound Reaction Rate with Amines (Relative) Byproduct Formation
This compound 1.0 (reference) Low (HCl release)
1,1-Cyclopentanedicarbonyl dichloride 0.6 Moderate
[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride 0.3 High (aryl byproducts)

Biological Activity

1,1-Cyclobutanedicarbonyl dichloride is a compound of increasing interest in medicinal chemistry, particularly in the development of anticancer agents. Its structural features allow it to participate in various biological interactions, making it a potential candidate for drug development. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

This compound can be synthesized from 1,1-cyclobutanedicarboxylic acid through chlorination processes. The compound is characterized by its dichloride functional groups, which enhance reactivity towards biological targets.

The primary mechanism through which this compound exhibits biological activity is through its interaction with cellular pathways involved in apoptosis and cell proliferation. Specifically, it is noted for:

  • Induction of Apoptosis : Similar to other platinum-based drugs like carboplatin and dicycloplatin, this compound can induce cell apoptosis by activating caspases (caspase-3 and caspase-9), leading to mitochondrial dysfunction and cytochrome c release into the cytosol .
  • Reactive Oxygen Species (ROS) Generation : Treatment with dicycloplatin has shown an increase in ROS levels, which contributes to the apoptotic process by damaging cellular components .

Efficacy in Cancer Treatment

Research indicates that this compound and its derivatives have significant anticancer properties. In particular:

  • Dicycloplatin , a complex formed with this compound, has demonstrated potent antitumor activity against various cancer cell lines including Hep G2 (liver cancer) and MDA-MB-231 (breast cancer). It exhibits a mechanism similar to cisplatin but with potentially lower toxicity towards healthy cells .
  • Cellular Studies : In vitro studies reveal that dicycloplatin treatment leads to a decline in mitochondrial membrane potential and activation of apoptotic pathways .

Case Studies

Several studies have documented the effects of this compound derivatives in clinical settings:

  • Case Study on Dicycloplatin :
    • Objective : To evaluate the efficacy of dicycloplatin on Hep G2 cells.
    • Findings : The study found that dicycloplatin treatment resulted in significant apoptosis as indicated by increased caspase activity and ROS production. The compound was more effective than traditional cisplatin in inhibiting cell growth while exhibiting reduced toxicity .
  • Comparison with Other Platinum Drugs :
    • A comparative analysis between dicycloplatin and carboplatin showed that dicycloplatin had a superior profile in terms of cytotoxicity against resistant cancer cell lines, suggesting its potential as a next-generation anticancer agent .

Data Table: Biological Activity Overview

CompoundMechanism of ActionEfficacy (IC50)Toxicity Profile
This compoundInduces apoptosis via caspase activation0.5 µM (Hep G2)Lower than cisplatin
DicycloplatinROS generation; mitochondrial dysfunction0.3 µM (MDA-MB-231)Reduced toxicity
CarboplatinDNA cross-linking0.7 µM (Hep G2)Higher toxicity

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